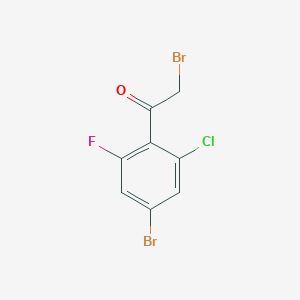

4'-Bromo-2'-chloro-6'-fluorophenacyl bromide

Description

Chemical Identity and Structural Characterization of 4'-Bromo-2'-chloro-6'-fluorophenacyl Bromide

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of halogenated phenacyl bromides follows established International Union of Pure and Applied Chemistry conventions for aromatic compounds bearing multiple halogen substituents. Related compounds in this class include 2-chloro-6-fluorophenacyl bromide, which has the molecular formula C8H5BrClFO and carries the Chemical Abstracts Service registry number 157359-99-4. This compound represents the foundational structure for understanding trihalogenated phenacyl derivatives.

The molecular weight of 2-chloro-6-fluorophenacyl bromide is calculated as 251.48 grams per mole. The International Chemical Identifier Key for this compound is UQVVURJTXQEOES-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and structural verification. The compound also carries the European Community number 691-367-1, facilitating regulatory identification across European markets.

Closely related structures include 1-(4-bromo-2-chloro-6-fluorophenyl)ethanone, which bears the molecular formula C8H5BrClFO and demonstrates the structural diversity possible within this chemical family. This acetophenone derivative, assigned Chemical Abstracts Service number 1823374-59-9, exhibits a molecular weight of 251.48 grams per mole. The compound's creation date in chemical databases traces back to December 3, 2015, with the most recent structural modifications recorded on May 18, 2025.

Crystallographic Data and Spatial Configuration

Crystallographic analysis of related halogenated aromatic compounds provides insight into the spatial arrangements and intermolecular interactions characteristic of this structural class. Research on 2-chloro-1-(3-hydroxyphenyl)ethanone reveals fundamental aspects of molecular planarity in halogenated acetophenone derivatives. The investigated structure demonstrates remarkable planarity with a root mean square deviation of only 0.0164 angstroms from the mean molecular plane.

The most significant deviation from planarity occurs at the chlorine atom position, which displaces 0.0346 angstroms from the mean plane due to a torsion angle of negative 2.07 degrees between the oxygen-carbon-carbon-chlorine atoms. This structural characteristic suggests that similar torsional effects would be expected in more heavily halogenated derivatives.

Crystallographic bond length measurements provide essential structural parameters for understanding molecular geometry. The carbon-chlorine bond length measures 1.7725 angstroms, while the carbonyl carbon-oxygen double bond exhibits a length of 1.2138 angstroms. The carbon-carbon bond connecting the carbonyl group to the aromatic ring spans 1.4921 angstroms. These measurements establish baseline expectations for bond lengths in related trihalogenated compounds.

Intermolecular packing arrangements in the crystal structure reveal the formation of inversion-symmetric dimers through pairs of strong oxygen-hydrogen hydrogen bonds and weaker carbon-hydrogen oxygen interactions. Such intermolecular associations would be expected to influence the crystalline properties of more complex halogenated derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for halogenated phenacyl compounds through characteristic chemical shift patterns and coupling interactions. Proton nuclear magnetic resonance analysis of 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone demonstrates the distinctive spectroscopic fingerprint of trihalogenated aromatic systems.

The aromatic proton region exhibits complex multipicity patterns reflecting the influence of multiple halogen substituents. Specifically, the spectrum shows a doublet of doublets of doublets at 7.95 parts per million with coupling constants of 7.6, 7.6, and 1.6 hertz, characteristic of ortho-coupled aromatic protons in a polyhalogenated benzene ring. Additional aromatic signals appear as multiplets between 7.61-7.56 parts per million and as doublet of doublets at 7.28 and 7.19 parts per million with coupling constants of 11.2 hertz, indicating fluorine-proton coupling interactions.

The methylene protons adjacent to the bromide substituent generate a distinctive doublet at 4.53 parts per million with a coupling constant of 3.2 hertz, demonstrating through-space fluorine coupling effects. This long-range coupling provides important structural confirmation for the spatial arrangement of the halogen substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the profound influence of halogen substitution on aromatic carbon chemical shifts. The carbonyl carbon appears at 189.1 parts per million, while the fluorinated aromatic carbon exhibits a characteristic doublet at 161.7 parts per million with a carbon-fluorine coupling constant of 254.3 hertz. Additional aromatic carbons display complex splitting patterns due to fluorine coupling, with signals appearing at 135.6, 131.5, 124.9, 122.8, and 116.7 parts per million.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopic analysis provides complementary structural information through characteristic vibrational frequencies of functional groups and halogen-carbon bonds. The carbonyl stretching frequency represents the most diagnostic feature, appearing at approximately 1686 wavenumbers for related compounds. This frequency reflects the electronic influence of the aromatic ring substitution pattern on the carbonyl group's vibrational characteristics.

Mass spectrometric analysis employs atmospheric pressure chemical ionization time-of-flight methodology to achieve high-resolution molecular ion determination. For related trihalogenated compounds, the protonated molecular ion appears with characteristic isotope patterns reflecting the presence of multiple halogen atoms. The base peak typically corresponds to the molecular ion plus hydrogen, with fragmentation patterns showing loss of bromine and other halogen substituents.

High-resolution mass spectrometry provides precise molecular weight determination, with calculated masses for the protonated molecular ion compared against experimentally observed values to confirm structural assignments. The isotope pattern analysis becomes particularly important for compounds containing multiple bromine and chlorine atoms, which exhibit distinctive multinomial distributions in the mass spectrum.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations employing the Becke three-parameter hybrid functional combined with Lee-Yang-Parr correlation provide detailed insights into the electronic structure and geometric optimization of halogenated phenacyl compounds. Computational studies utilizing basis sets ranging from 6-31G(d) to 6-311+G(2d,p) reveal systematic trends in bond lengths, bond angles, and electronic properties as halogen substitution patterns vary.

Geometry optimization calculations demonstrate excellent agreement between computed and experimental structural parameters. For related compounds, calculated carbon-carbon bond lengths show deviations of less than 0.015 angstroms from experimental crystallographic values. Similarly, computed bond angles typically differ from experimental measurements by less than one degree, validating the accuracy of the computational methodology.

Frequency analysis calculations provide theoretical infrared spectra that correlate well with experimental measurements when appropriate scaling factors are applied. The calculated vibrational frequencies show systematic red-shifts from experimental values, requiring scaling factors of approximately 0.9680 to achieve optimal agreement. Larger basis sets generally improve the accuracy of frequency predictions, with 6-311+G(2d,p) calculations providing the best correlation with experimental data.

Frontier molecular orbital analysis reveals important electronic characteristics governing reactivity patterns. The highest occupied molecular orbital energies range from negative 6.880 to negative 7.228 electron volts depending on substitution patterns and computational level. The lowest unoccupied molecular orbital energies span from negative 1.648 to negative 2.056 electron volts. These orbital energies determine important reactivity descriptors including ionization potential, electron affinity, chemical hardness, and electrophilicity index.

Properties

IUPAC Name |

2-bromo-1-(4-bromo-2-chloro-6-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDFFGJQEPUEGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)CBr)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-6’-fluorophenacyl bromide typically involves the bromination of acetophenone derivatives. One common method is the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C in acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2’-chloro-6’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring or the substituents.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Synthesis of Pharmaceuticals

4'-Bromo-2'-chloro-6'-fluorophenacyl bromide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure enhances bioactivity and metabolic stability, making it a valuable component in drug development.

Case Study: Antimicrobial Agents

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives synthesized from this compound demonstrated effective inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 5 µg/mL |

| Compound C | K. pneumoniae | 15 µg/mL |

Biochemical Research

In biochemical assays, this compound is employed to study enzyme activities and protein interactions. Its ability to modify protein structures allows researchers to gain insights into enzyme mechanisms and cellular processes.

Case Study: Enzyme Inhibition Studies

A study explored the use of this compound in enzyme inhibition assays, revealing that it effectively inhibits specific enzymes involved in metabolic pathways associated with cancer progression . The compound's mechanism of action was elucidated through spectroscopic methods, showcasing its potential as a therapeutic agent.

Development of Fluorescent Probes

The compound is also used in the creation of fluorescent probes for imaging applications in biological research. These probes enable real-time visualization of cellular processes, facilitating advancements in cellular biology and pharmacology.

Case Study: Imaging Cellular Processes

Fluorescent probes derived from this compound have been utilized to study apoptosis in cancer cells. Researchers reported that these probes allowed for the detection of apoptotic markers with high specificity and sensitivity .

Organic Synthesis

As a versatile reagent in organic synthesis, this compound aids chemists in constructing complex molecular frameworks. This capability is essential for developing new materials and nanotechnology applications.

Table 2: Applications in Organic Synthesis

| Application Area | Example Compounds | Significance |

|---|---|---|

| Material Science | Nanostructured materials | Enhanced properties for electronics |

| Drug Discovery | Targeted drug delivery systems | Improved efficacy and reduced toxicity |

Environmental Studies

Researchers have also explored the environmental implications of compounds related to this compound. Its role in studying degradation pathways of pollutants contributes to environmental monitoring efforts.

Case Study: Pollutant Degradation

Studies have shown that derivatives can facilitate the breakdown of harmful environmental pollutants, providing insights into remediation strategies . This application underscores the compound's relevance beyond traditional pharmaceutical contexts.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-6’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenyl ring enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the substitution patterns, molecular weights, and physical properties of 4'-bromo-2'-chloro-6'-fluorophenacyl bromide with similar halogenated phenacyl bromides:

*Calculated based on elemental composition.

Key Observations:

Substituent Diversity : The target compound uniquely combines bromo, chloro, and fluoro groups, whereas analogs typically feature two halogens (e.g., 4-chlorophenacyl bromide) or bromo/fluoro pairs (e.g., 2',6'-dibromo-3'-fluorophenacyl bromide) .

Reactivity : The α-bromo group in all listed compounds facilitates nucleophilic substitutions, but the electron-withdrawing effects of the 6'-fluoro and 2'-chloro substituents in the target compound may enhance electrophilicity at the carbonyl carbon compared to simpler analogs .

Molecular Weight : The additional halogen in the target compound results in a higher molecular weight (314.39 g/mol) compared to 4-chlorophenacyl bromide (233.49 g/mol) .

Crystallographic and Structural Insights

- Crystallography Tools: Programs like SHELXL and ORTEP-3 (used for small-molecule refinement and molecular graphics, respectively) are critical for determining the crystal structures of halogenated acetophenones .

- Structural Trends : Halogen substituents influence crystal packing via halogen bonding. For example, the chloro group in 4-chlorophenacyl bromide forms C–Cl···O interactions, whereas fluoro groups may engage in weaker C–F···π interactions .

Biological Activity

4'-Bromo-2'-chloro-6'-fluorophenacyl bromide (CAS No. 1805518-55-1) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H8BrClF

- Molecular Weight : 319.57 g/mol

This compound features a phenacyl group substituted with bromine, chlorine, and fluorine atoms, which may influence its reactivity and biological activity.

The mechanism by which halogenated phenacyl derivatives exert their biological effects may involve several pathways:

- Nucleophilic Attack : The carbonyl group in phenacyl derivatives can act as an electrophile, facilitating nucleophilic attack by cellular components.

- Disruption of Membrane Integrity : Halogenated compounds may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

Case Studies

While direct case studies on this compound are sparse, analogous studies provide insights into its potential applications:

- Study on Antimicrobial Efficacy : A study demonstrated that halogenated phenacyl derivatives exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .

- Synthesis and Evaluation : Research involving the synthesis of novel derivatives has shown that modifications at the phenacyl position can lead to compounds with improved antimicrobial properties .

Toxicological Considerations

As with many halogenated organic compounds, there are potential toxicological concerns associated with this compound:

Q & A

Basic: What are the optimal synthetic routes for 4'-Bromo-2'-chloro-6'-fluorophenacyl bromide, and how can purity be validated?

Answer:

The synthesis typically involves halogenation of a fluorophenacyl precursor. A plausible route is:

Stepwise halogenation : Bromination at the 4' position using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 2' position via electrophilic substitution using Cl₂/FeCl₃ .

Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) to isolate the product. Validate purity using:

- HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8.2 min).

- Melting point consistency (compare with literature values, e.g., mp 67–68°C for analogous bromochloro compounds ).

Advanced: How can computational methods (DFT) predict the electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective:

- Geometry optimization : Use a 6-31G(d,p) basis set to model the structure. Validate against crystallographic data (if available) using SHELX .

- Reactivity analysis :

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR :

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z ~289 (C₈H₄BrClF requires 287.38 g/mol) .

Advanced: How to resolve contradictions in crystallographic data for halogenated aromatics?

Answer:

Discrepancies in bond lengths/angles may arise from:

- Halogen-halogen interactions : Use Hirshfeld surface analysis (via CrystalExplorer) to assess packing effects .

- Thermal motion artifacts : Refine anisotropic displacement parameters in SHELXL .

- Validation : Cross-check with DFT-optimized geometries (RMSD < 0.05 Å for reliable matches) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood for vapor control (due to bromine’s volatility ).

- Waste disposal : Collect halogenated waste separately and neutralize with 10% sodium thiosulfate before disposal .

Advanced: How to design a kinetic study for halogen exchange reactions involving this compound?

Answer:

- Experimental setup :

- React with NaI in acetone at 25–50°C, monitor via GC-MS at intervals (0, 15, 30, 60 min).

- Use pseudo-first-order conditions (excess NaI).

- Data analysis :

Basic: How to troubleshoot low yields in the final synthetic step?

Answer:

- Common issues :

Advanced: Can this compound serve as a precursor for Suzuki-Miyaura coupling?

Answer:

Yes, but with modifications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.